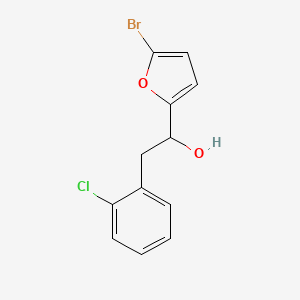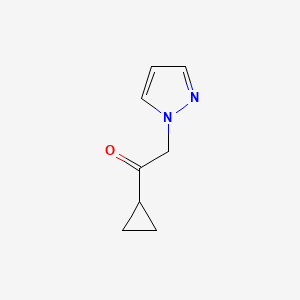
4-Iod-2-(Trifluormethyl)benzaldehyd
Übersicht
Beschreibung
4-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group on a benzene ring, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzaldehyde followed by iodination. This involves the use of iodine and a suitable catalyst under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of the benzaldehyde derivative, followed by selective halogenation and trifluoromethylation steps.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can undergo reduction reactions, particularly at the iodine atom, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium azide (NaN3), sodium iodide (NaI)
Major Products Formed:
Oxidation: 4-Iodo-2-(trifluoromethyl)benzoic acid
Reduction: 4-Iodo-2-(trifluoromethyl)benzyl alcohol
Substitution: 4-Azido-2-(trifluoromethyl)benzaldehyde, 4-Iodo-2-(trifluoromethyl)benzene
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It is employed in the synthesis of drug candidates and intermediates for therapeutic applications.
Industry: The compound finds use in the production of materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
Aldehydes like 4-iodo-2-(trifluoromethyl)benzaldehyde often interact with nucleophiles, such as amines .
Mode of Action
4-Iodo-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes is a common biochemical reaction .
Result of Action
The formation of oximes and hydrazones could potentially alter cellular processes depending on the specific targets of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzaldehyde .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4-Iodo-2-(trifluoromethyl)pyridine: Similar iodine and trifluoromethyl groups but on a pyridine ring.
Uniqueness: 4-Iodo-2-(trifluoromethyl)benzaldehyde is unique due to its combination of an aldehyde group with iodine and trifluoromethyl substituents, which imparts distinct chemical reactivity and properties compared to its analogs.
This comprehensive overview highlights the significance of 4-Iodo-2-(trifluoromethyl)benzaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Eigenschaften
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCXRKONPDJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)


![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)







